molecular formula C14H22Br2N2O B13773850 1-(8-Bromooctyl)-3-carbamoylpyridinium bromide

1-(8-Bromooctyl)-3-carbamoylpyridinium bromide

Cat. No.: B13773850
M. Wt: 394.14 g/mol
InChI Key: OYPMHOZEIROGOF-UHFFFAOYSA-N
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Description

1-(8-Bromooctyl)-3-carbamoylpyridinium bromide is a chemical compound that features a pyridinium core substituted with an 8-bromooctyl chain and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Bromooctyl)-3-carbamoylpyridinium bromide typically involves the reaction of 1-bromooctane with 3-carbamoylpyridine under specific conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, and often requires the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(8-Bromooctyl)-3-carbamoylpyridinium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridinium derivatives.

    Oxidation: Formation of oxidized pyridinium compounds.

    Reduction: Formation of reduced pyridinium compounds.

    Hydrolysis: Formation of pyridinium carboxylic acids or amines.

Scientific Research Applications

1-(8-Bromooctyl)-3-carbamoylpyridinium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(8-Bromooctyl)-3-carbamoylpyridinium bromide involves its interaction with specific molecular targets. The bromooctyl chain allows for hydrophobic interactions with lipid membranes, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8-Bromooctyl)-3-carbamoylpyridinium bromide is unique due to its combination of a bromooctyl chain, a pyridinium core, and a carbamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H22Br2N2O

Molecular Weight

394.14 g/mol

IUPAC Name

1-(8-bromooctyl)pyridin-1-ium-3-carboxamide;bromide

InChI

InChI=1S/C14H21BrN2O.BrH/c15-9-5-3-1-2-4-6-10-17-11-7-8-13(12-17)14(16)18;/h7-8,11-12H,1-6,9-10H2,(H-,16,18);1H

InChI Key

OYPMHOZEIROGOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)CCCCCCCCBr)C(=O)N.[Br-]

Origin of Product

United States

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